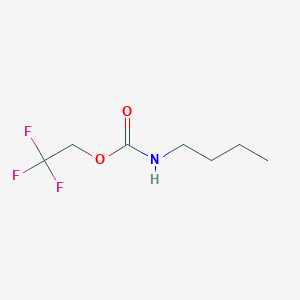![molecular formula C15H22ClN3O B2911213 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide CAS No. 1387768-70-8](/img/structure/B2911213.png)
6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Chlorination: The pyridine core is then chlorinated at the 6-position using a suitable chlorinating agent, such as thionyl chloride or phosphorus oxychloride.
Introduction of the Carboxamide Group: The carboxamide group is introduced at the 3-position through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Attachment of the Piperidine Moiety: The piperidine moiety is introduced by reacting the intermediate with 3-methylpiperidine under suitable reaction conditions, such as refluxing in an organic solvent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 6-Chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, such as nitriles or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can occur at the chloro, carboxamide, or piperidine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Substitution reactions typically require nucleophiles, such as amines, alcohols, or halides, and may be carried out under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Nitriles, carboxylic acids, and their derivatives.
Reduction Products: Amines, alcohols, and their derivatives.
Substitution Products: Various substituted pyridine, carboxamide, and piperidine derivatives.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological applications, such as serving as a ligand for receptors or enzymes. It can be used in the study of biological processes and the development of new therapeutic agents.
Medicine: In medicine, 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide may be explored for its pharmacological properties. It could be used in the development of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including polymers, dyes, and coatings. Its versatility and reactivity make it a valuable component in industrial processes.
作用机制
The mechanism by which 6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with molecular targets such as receptors or enzymes, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
相似化合物的比较
6-Chloro-N-(1-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide: Similar structure but without the methyl group on the piperidine ring.
6-Chloro-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide: Similar structure but with a different position of the methyl group on the piperidine ring.
6-Chloro-N-[1-(3-ethylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness: 6-Chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group on the piperidine ring can affect the compound's binding affinity and selectivity towards biological targets.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new chemical entities and therapeutic agents.
属性
IUPAC Name |
6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-11-4-3-7-19(9-11)10-12(2)18-15(20)13-5-6-14(16)17-8-13/h5-6,8,11-12H,3-4,7,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSAWJSLCPKGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(C)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2911130.png)
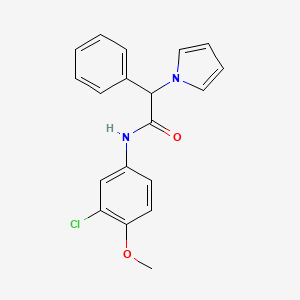
![[2,4-Bis(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2911132.png)
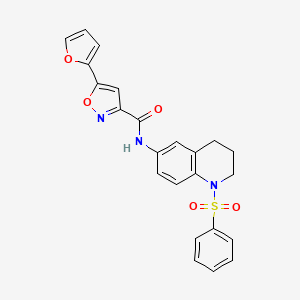
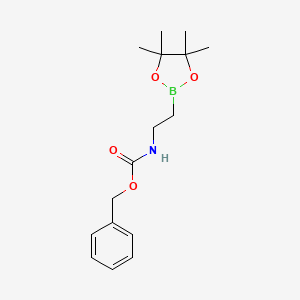

![1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2911141.png)
![methyl 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2911143.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2911144.png)
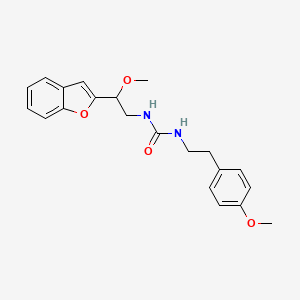
![N-(2,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2911147.png)
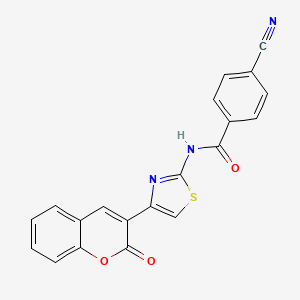
![1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine](/img/structure/B2911152.png)
